molecular formula C14H11F3N2O2 B4394886 1-[3-(Difluoromethoxy)phenyl]-3-(2-fluorophenyl)urea

1-[3-(Difluoromethoxy)phenyl]-3-(2-fluorophenyl)urea

Cat. No.: B4394886
M. Wt: 296.24 g/mol
InChI Key: PKOYEWTXUHAOEW-UHFFFAOYSA-N
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Description

N-[3-(difluoromethoxy)phenyl]-N’-(2-fluorophenyl)urea is a chemical compound with a unique structure that includes both difluoromethoxy and fluorophenyl groups.

Preparation Methods

The synthesis of N-[3-(difluoromethoxy)phenyl]-N’-(2-fluorophenyl)urea typically involves the reaction of 3-(difluoromethoxy)aniline with 2-fluorophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to facilitate the formation of the urea linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[3-(difluoromethoxy)phenyl]-N’-(2-fluorophenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea group to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts or bases to drive the reactions to completion. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[3-(difluoromethoxy)phenyl]-N’-(2-fluorophenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with unique properties.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of N-[3-(difluoromethoxy)phenyl]-N’-(2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

N-[3-(difluoromethoxy)phenyl]-N’-(2-fluorophenyl)urea can be compared with other similar compounds, such as:

    N-[4-(difluoromethoxy)phenyl]-N’-(3-fluorophenyl)urea: This compound has a similar structure but with different positions of the difluoromethoxy and fluorophenyl groups, leading to variations in its chemical and biological properties.

    N-[2-(difluoromethoxy)phenyl]-N’-(2-fluorophenyl)urea:

Properties

IUPAC Name

1-[3-(difluoromethoxy)phenyl]-3-(2-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2/c15-11-6-1-2-7-12(11)19-14(20)18-9-4-3-5-10(8-9)21-13(16)17/h1-8,13H,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOYEWTXUHAOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)OC(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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